N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide
Description
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide is a complex organic compound with a unique structure that includes both amide and benzopyran functionalities
Properties
CAS No. |
49556-25-4 |
|---|---|
Molecular Formula |
C15H17N3O4 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
N-carbamoyl-7-(diethylamino)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C15H17N3O4/c1-3-18(4-2)10-6-5-9-7-11(13(19)17-15(16)21)14(20)22-12(9)8-10/h5-8H,3-4H2,1-2H3,(H3,16,17,19,21) |
InChI Key |
RGVDWMORKKYCMS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method is the aminocarbonylation of aryl iodides using palladium catalysts under mild conditions . This process involves the reaction of aryl iodides with methoxylamine hydrochloride as an ammonia equivalent, followed by sequential carbonylation and demethoxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale aminocarbonylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide: shares structural similarities with other benzopyran derivatives and amides.
4-Diethylaminosalicylaldehyde: Another compound with a diethylamino group, used in the synthesis of Schiff-base ligands.
Uniqueness
The unique combination of amide and benzopyran functionalities in this compound distinguishes it from other compounds
Biological Activity
N-(Aminocarbonyl)-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxamide, also known by its CAS number 49556-25-4, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and reviews to provide a comprehensive overview of its effects and mechanisms.
- Molecular Formula : C15H17N3O4
- Molecular Weight : 303.318
- InChI Key : RGVDWMORKKYCMS-UHFFFAOYSA-N
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds related to this compound. Amidrazone derivatives, which share structural similarities, have demonstrated significant antibacterial and antifungal activities. For instance, certain amidrazone derivatives exhibit minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Research indicates that benzopyran derivatives may possess antitumor properties. The mechanisms often involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. Compounds with similar structures have been shown to interact with various molecular targets involved in cancer progression, suggesting that this compound could exhibit comparable effects .
Anti-inflammatory Effects
The anti-inflammatory potential of benzopyran derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in various models . The specific pathways involved often include the modulation of NF-kB and MAPK signaling pathways.
Neuroprotective Properties
There is emerging evidence supporting the neuroprotective effects of benzopyran derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The exact mechanisms are still under investigation but may involve the modulation of neurotransmitter systems and reduction of inflammatory responses in neural tissues .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Amidrazone A | Antibacterial | 1 | |
| Amidrazone B | Antifungal | 4 | |
| Benzopyran C | Antitumor | - | |
| Benzopyran D | Anti-inflammatory | - | |
| Benzopyran E | Neuroprotective | - |
Study 1: Antimicrobial Efficacy
A study conducted on a series of amidrazone derivatives revealed that certain modifications to the molecular structure significantly enhanced their antibacterial activity against resistant strains of bacteria. The findings suggest that similar modifications could be explored for this compound to optimize its antimicrobial efficacy .
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines demonstrated that benzopyran derivatives could inhibit cell growth effectively. The study employed various assays to measure cell viability and apoptosis rates, revealing promising results for further development into therapeutic agents against specific cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
